2-formyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
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Overview
Description
2-formyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is an organic compound that features a boronic ester group, a formyl group, and a pyridine ring
Preparation Methods
The synthesis of 2-formyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide typically involves the following steps:
Nucleophilic Substitution:
Amidation Reaction: The formation of the carboxamide group is carried out via an amidation reaction.
Chemical Reactions Analysis
2-formyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor ligands.
Materials Science: The boronic ester group allows for the creation of boron-containing polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-formyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and triggering specific cellular responses.
Comparison with Similar Compounds
Similar compounds include:
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also contains a boronic ester group and a pyridine ring but lacks the formyl and carboxamide groups.
2-Methoxypyridine-5-boronic acid pinacol ester: This compound features a methoxy group instead of a formyl group and is used in similar applications
2-formyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is unique due to its combination of functional groups, which confer distinct reactivity and versatility in various chemical processes.
Properties
Molecular Formula |
C14H19BN2O4 |
---|---|
Molecular Weight |
290.12 g/mol |
IUPAC Name |
2-formyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H19BN2O4/c1-13(2)14(3,4)21-15(20-13)9-6-10(12(19)16-5)11(8-18)17-7-9/h6-8H,1-5H3,(H,16,19) |
InChI Key |
SRCGBCIZCXHWCK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C=O)C(=O)NC |
Origin of Product |
United States |
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